N'-[(E)-(5-bromo-2,3,4-trihydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2,3,4-trihydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide is a complex organic compound characterized by its multiple bromine and hydroxyl groups attached to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2,3,4-trihydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide: The initial step involves the reaction of 2-(2,4-dibromo-6-methoxyphenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then reacted with 5-bromo-2,3,4-trihydroxybenzaldehyde under acidic conditions to form the final product through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2,3,4-trihydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the bromine atoms or to convert the aldehyde group to an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and de-brominated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2,3,4-trihydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-chloro-2,3,4-trihydroxyphenyl)methylidene]-2-(2,4-dichloro-6-methoxyphenoxy)acetohydrazide
- N’-[(E)-(5-fluoro-2,3,4-trihydroxyphenyl)methylidene]-2-(2,4-difluoro-6-methoxyphenoxy)acetohydrazide
Uniqueness
N’-[(E)-(5-bromo-2,3,4-trihydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide is unique due to its specific combination of bromine and hydroxyl groups, which confer distinct chemical and biological properties. Compared to similar compounds with chlorine or fluorine, the bromine atoms may provide different reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H13Br3N2O6 |
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Molecular Weight |
569.0 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2,3,4-trihydroxyphenyl)methylideneamino]-2-(2,4-dibromo-6-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H13Br3N2O6/c1-26-11-4-8(17)3-10(19)16(11)27-6-12(22)21-20-5-7-2-9(18)14(24)15(25)13(7)23/h2-5,23-25H,6H2,1H3,(H,21,22)/b20-5+ |
InChI Key |
BEUZYPDGSYPHAK-DENHBWNVSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=CC(=C(C(=C2O)O)O)Br |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=CC(=C(C(=C2O)O)O)Br |
Origin of Product |
United States |
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